5-Oxa-spiro[2.5]oct-8-ylamine
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Overview
Description
5-Oxa-spiro[25]oct-8-ylamine is a chemical compound with the molecular formula C₇H₁₃NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an octane ring with an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-spiro[2.5]oct-8-ylamine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxaspiro ring. The amine group can then be introduced through nucleophilic substitution or reductive amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-spiro[2.5]oct-8-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
5-Oxa-spiro[2.5]oct-8-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Oxa-spiro[2.5]oct-8-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[2.5]octan-1-amine: Similar structure but with the amine group at a different position.
4-Oxaspiro[2.5]octan-8-amine: Another structural isomer with different chemical properties
Uniqueness
5-Oxa-spiro[2.5]oct-8-ylamine is unique due to its specific spirocyclic structure and the position of the amine group. This configuration can result in distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
5-oxaspiro[2.5]octan-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-1-4-9-5-7(6)2-3-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQKKAWVXMURPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(C1N)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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